5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is a chemical compound with significant relevance in medicinal chemistry. It is characterized by its unique molecular structure and potential applications in pharmacology. The compound has a molecular formula of C10H13BrF3N5O2 and a molecular weight of approximately 372.14 g/mol. It is known for its bromine substitution and trifluoroacetate moiety, which contribute to its biological activity and solubility properties.
This compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions. It is available from several chemical suppliers and manufacturers, indicating its demand in research and development settings.
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate falls under the category of heterocyclic compounds, specifically pyrazines. Its classification as a brominated amine further highlights its potential utility in synthetic organic chemistry and pharmaceutical applications.
The synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate can be achieved through several methods:
The synthesis typically requires strict control over temperature and reaction time to ensure the desired product is obtained with high purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate features a pyrazine ring substituted with a bromine atom at position 5 and a piperazine group at position 3. The trifluoroacetate moiety enhances its solubility and may influence its biological interactions.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be carried out under controlled conditions to optimize yields and minimize by-products. Solvent choice, temperature, and reaction time are crucial parameters that influence the outcome.
The mechanism of action for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of bromine and trifluoroacetate groups may enhance binding affinity or selectivity towards these targets.
Research indicates that similar compounds exhibit activity against various biological pathways, suggesting potential uses in therapeutic contexts such as oncology or neurology.
The compound is likely to be a solid at room temperature, with properties such as:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into its functional groups and confirm structural integrity.
5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine 2,2,2-trifluoroacetate has potential applications in:
Its unique structure positions it as a valuable compound for ongoing research in medicinal chemistry and pharmacology.
Regioselective bromination at the C5 position of the pyrazine ring is a critical initial step in synthesizing the target compound. This halogenation typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane (DCM) or acetonitrile. The electron-deficient nature of the pyrazine ring necessitates careful control of reaction conditions—temperatures between 0°C and 25°C and stoichiometric bromine equivalents (1.0–1.2 eq.)—to prevent polybromination or decomposition [7]. The C3 position’s inherent reactivity toward electrophiles is attenuated by the presence of the amino group at C2, which exerts both resonance and inductive effects. Computational studies indicate that the C5 position exhibits the highest electron density in 3-aminopyrazin-2-amine derivatives, facilitating selective bromine attack . Industrial protocols often incorporate in situ quenching with sodium thiosulfate to minimize bromine waste and improve atom economy (>85% yield reported in optimized batch processes) [7].
Table 1: Comparative Bromination Methods for Pyrazine Intermediates
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C5:C3) |
---|---|---|---|---|---|
NBS | DCM | 0–5 | 2 | 78 | >20:1 |
Br₂ | MeCN | 20–25 | 1.5 | 92 | >15:1 |
Br₂/Pyridine | Chloroform | 40 | 4 | 65 | 8:1 |
The introduction of the piperazine moiety occurs via nucleophilic aromatic substitution (SNAr) at the C3 position of 5-bromopyrazin-2-amine. This position is activated by the adjacent electron-withdrawing bromine atom, facilitating displacement by unprotected piperazine. Key challenges include managing piperazine’s bifunctionality (potential over-alkylation) and the moderate leaving-group ability of bromide [4] [7]. Optimized reactions use a 20–30% molar excess of piperazine in refluxing toluene or dioxane (80–110°C, 8–24 hours), achieving yields of 70–85% after aqueous workup. Microwave-assisted synthesis significantly reduces reaction times to 30–60 minutes at 150°C while maintaining comparable yields (82%) [4]. Protecting-group strategies (e.g., tert-butoxycarbonyl, Boc) are generally avoided due to the need for subsequent deprotection, which complicates purification. Instead, stoichiometric control and stepwise addition of piperazine minimize dimer formation [5] [9].
The final trifluoroacetate salt formation serves dual purposes: purification facilitation and enhanced stability. The free base 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is treated with trifluoroacetic acid (TFA) in non-aqueous solvents like ethanol, diethyl ether, or methanol. The reaction proceeds via proton transfer to the piperazine nitrogen, followed by crystallization of the salt [1] [9]. Mechanistically, TFA’s strong acidity (pKa ~0.3) ensures quantitative protonation, while the trifluoroacetate anion’s low basicity minimizes coordination complexities. Yield optimization (>95% purity) hinges on:
Solvent choice profoundly impacts reaction kinetics and impurity profiles across synthesis steps:
Catalysis is typically unnecessary for bromination or SNAr. However, palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) may be employed if aryl halide impurities require remediation via dehalogenation [4]. For SNAr, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) boost yields by 5–10% in biphasic systems [7].
Table 2: Solvent Systems and Their Impact on Synthesis Efficiency
Reaction Step | Optimal Solvent | Catalyst/Additive | Key Advantage | Yield Influence |
---|---|---|---|---|
Bromination | MeCN | None | High selectivity, easy Br₂ quenching | >90% |
SNAr (Piperazine) | Toluene | TBAB (5 mol%) | Suppresses oligomerization | 85% |
Trifluoroacetylation | Methanol | None | Rapid crystallization, high purity | 95% |
Final Crystallization | Diethyl ether | None | Low solubility excludes impurities | 90% (recovery) |
Transitioning from laboratory to industrial synthesis (e.g., >100 kg batches) introduces challenges:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: